Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique bicyclic structure combined with an azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{3-formylbicyclo[111]pentan-1-yl}azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the bicyclo[11The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is primarily related to its ability to act as a reactive intermediate. The formyl group can participate in various chemical reactions, while the azetidine ring provides structural rigidity and unique reactivity. These properties make it a valuable tool in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate
Uniqueness
Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate stands out due to its combination of a bicyclic structure and an azetidine ring. This unique structure imparts distinct reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 3-(3-formyl-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-12(2,3)18-11(17)15-4-10(5-15)14-6-13(7-14,8-14)9-16/h9-10H,4-8H2,1-3H3 |
InChI Key |
WPUDOXMFJJXNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)C=O |
Origin of Product |
United States |
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